(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one is a bicyclic compound that features a unique structural motif. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one typically involves multiple steps, including cyclization and functional group transformations. One common method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5R,8S)-8-hydroxy-4,8-dimethyl-2-oxabicyclo[3.3.1]nonan-3-one: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime derivatives: These compounds have similar bicyclic cores but are functionalized with different aryl groups and oxime functionalities.
Uniqueness
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(5R,6S)-6-hydroxy-1-azabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C8H13NO2/c10-7-3-4-9-5-6(7)1-2-8(9)11/h6-7,10H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
VICLWSOAUDYVMD-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC(=O)N2CC[C@@H]([C@H]1C2)O |
Canonical SMILES |
C1CC(=O)N2CCC(C1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.